

Unveiling Sofosbuvir Impurity H: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sofosbuvir impurity H	
Cat. No.:	B1150397	Get Quote

An in-depth analysis of the molecular characteristics, potential formation pathways, and analytical methodologies for **Sofosbuvir impurity H**, providing critical insights for researchers and scientists in the field of pharmaceutical development.

This technical guide delves into the essential physicochemical properties of **Sofosbuvir impurity H**, a known process-related impurity of the direct-acting antiviral agent, Sofosbuvir. A comprehensive understanding of such impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product. This document provides a structured overview of its molecular formula and weight, alongside a detailed exploration of the metabolic pathways of the parent drug, which can be instrumental in understanding the potential genesis of such impurities. Furthermore, it outlines robust experimental protocols for the identification and characterization of impurities, drawing from established methodologies for Sofosbuvir and its degradation products.

Molecular Profile of Sofosbuvir Impurity H

A critical first step in the characterization of any pharmaceutical impurity is the precise determination of its molecular formula and weight. This foundational data underpins all subsequent analytical and toxicological assessments.



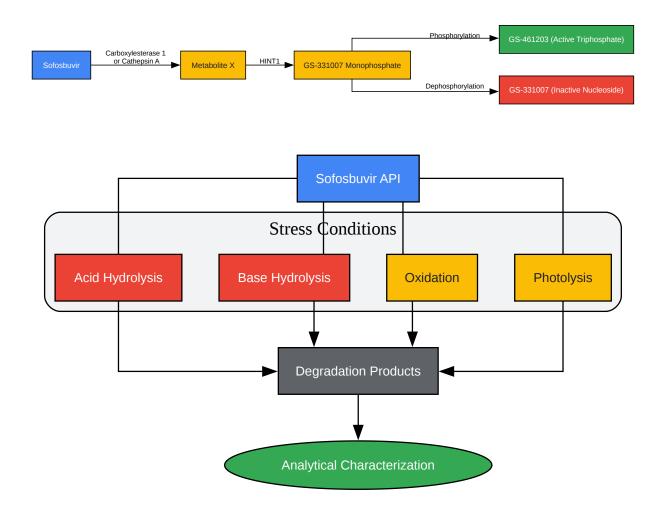
Parameter	Value
Molecular Formula	C29H33FN3O10P
Molecular Weight	633.56

Metabolic Activation of Sofosbuvir: A Potential Source of Impurities

Sofosbuvir is a prodrug that undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate, GS-461203. This intricate metabolic cascade, essential for its antiviral activity, can also be a potential source of impurities. Understanding this pathway provides a logical framework for investigating the formation of process-related impurities and degradation products.

The metabolic activation of Sofosbuvir involves a series of enzymatic steps primarily occurring within hepatocytes. The process is initiated by the hydrolysis of the carboxyl ester moiety, followed by the cleavage of the phosphoramidate bond and subsequent phosphorylation events.





Click to download full resolution via product page

 To cite this document: BenchChem. [Unveiling Sofosbuvir Impurity H: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150397#molecular-formula-and-weight-of-sofosbuvir-impurity-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com